molecular formula C26H53NO10S B15182755 Einecs 242-136-5 CAS No. 18262-08-3

Einecs 242-136-5

Cat. No.: B15182755
CAS No.: 18262-08-3
M. Wt: 571.8 g/mol
InChI Key: NJUCVJBYISMNIH-UHFFFAOYSA-N
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Description

Einecs 242-136-5, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial applications. It is a white crystalline powder with the molecular formula C8H12N4. This compound is primarily known for its role as a radical initiator in polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3C(CN)(OH)CH3+N2H4CH3C(CN)(N2H2)CH3+H2O\text{CH}_3\text{C}(\text{CN})(\text{OH})\text{CH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{C}(\text{CN})(\text{N}_2\text{H}_2)\text{CH}_3 + \text{H}_2\text{O} CH3​C(CN)(OH)CH3​+N2​H4​→CH3​C(CN)(N2​H2​)CH3​+H2​O

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) undergoes various chemical reactions, primarily involving radical formation. The most notable reactions include:

    Radical Initiation: Upon heating, 2,2’-azobis(2-methylpropionitrile) decomposes to form free radicals, which can initiate polymerization reactions.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of nitrile oxides.

    Substitution: It can participate in substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Radical Initiation: Typically requires heating to temperatures around 60-80°C.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides and acids are commonly used.

Major Products Formed

    Polymerization: The primary product is the polymer formed through radical initiation.

    Oxidation: Nitrile oxides are the major products.

    Substitution: Various substituted nitriles depending on the reagents used.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

    Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers.

    Biology: Employed in the study of radical-induced biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.

    Industry: Utilized in the production of plastics, rubbers, and other polymeric materials.

Mechanism of Action

The primary mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals upon thermal decomposition. These radicals can initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The molecular targets include unsaturated monomers, and the pathways involve radical propagation and termination steps.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Peroxide: Another radical initiator used in polymerization reactions.

    Potassium Persulfate: Commonly used in radical polymerization.

    Azobisisobutyronitrile (AIBN): A closely related compound with similar applications.

Uniqueness

2,2’-azobis(2-methylpropionitrile) is unique due to its specific thermal decomposition properties, which make it highly effective as a radical initiator. Its ability to generate radicals at relatively low temperatures compared to other initiators like benzoyl peroxide and potassium persulfate makes it particularly valuable in certain polymerization processes.

Properties

CAS No.

18262-08-3

Molecular Formula

C26H53NO10S

Molecular Weight

571.8 g/mol

IUPAC Name

1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C20H38O7S.C6H15NO3/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;8-4-1-7(2-5-9)3-6-10/h16-18H,5-15H2,1-4H3,(H,23,24,25);8-10H,1-6H2

InChI Key

NJUCVJBYISMNIH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

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